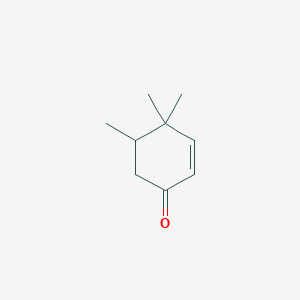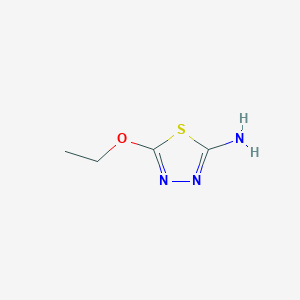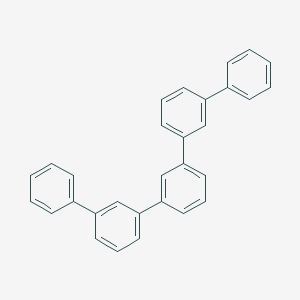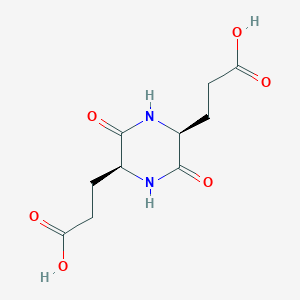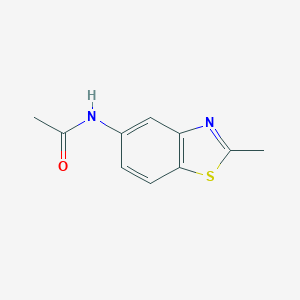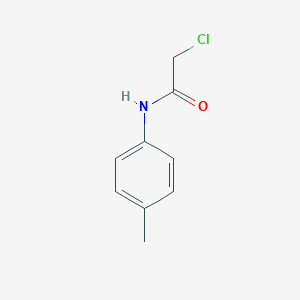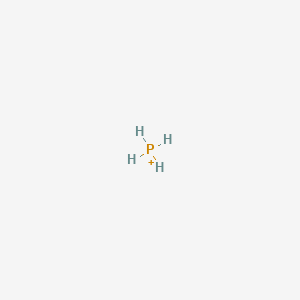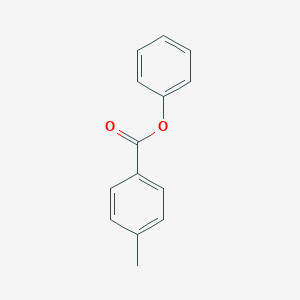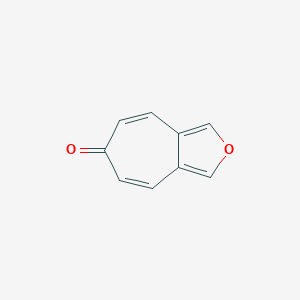
(2,3-d)-Furocycloheptatrienone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-d)-Furocycloheptatrienone, also known as furocoumarin, is a naturally occurring organic compound that belongs to the class of coumarins. It is commonly found in various plants, such as citrus fruits, figs, and parsley. Furocoumarin has been studied for its various biological and pharmacological properties, making it a significant compound in scientific research.
Mecanismo De Acción
The exact mechanism of action of (2,3-d)-Furocycloheptatrienone is not fully understood. However, it is believed to exert its biological and pharmacological effects through various mechanisms, such as inhibition of enzymes, modulation of gene expression, and interaction with cellular receptors.
Efectos Bioquímicos Y Fisiológicos
Furocoumarin has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help in reducing oxidative stress and preventing cellular damage. Furocoumarin has also been found to exhibit anti-inflammatory properties, which help in reducing inflammation and pain. Additionally, (2,3-d)-Furocycloheptatrienone has been shown to possess antimicrobial properties, which help in preventing the growth of various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furocoumarin has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has a wide range of biological and pharmacological properties. However, there are also some limitations associated with the use of (2,3-d)-Furocycloheptatrienone in laboratory experiments. For instance, its solubility in water is limited, which can hinder its use in aqueous solutions. Additionally, (2,3-d)-Furocycloheptatrienone can be unstable under certain conditions, which can affect its biological activity.
Direcciones Futuras
There are several future directions for the study of (2,3-d)-Furocycloheptatrienone. One potential area of research is the development of new synthetic methods for the production of (2,3-d)-Furocycloheptatrienone derivatives with improved biological and pharmacological properties. Another potential area of research is the investigation of the mechanisms of action of (2,3-d)-Furocycloheptatrienone and its derivatives. Additionally, the potential use of (2,3-d)-Furocycloheptatrienone and its derivatives in the treatment of various diseases, such as cancer and diabetes, is an area of ongoing research.
Métodos De Síntesis
Furocoumarin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of (2,3-d)-Furocycloheptatrienone involves the reaction of a coumarin derivative with furan in the presence of a catalyst. The extraction of (2,3-d)-Furocycloheptatrienone from natural sources involves the isolation of the compound from the plant material using various extraction techniques, such as steam distillation and solvent extraction.
Aplicaciones Científicas De Investigación
Furocoumarin has been extensively studied for its various biological and pharmacological properties. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties. Furocoumarin has also been studied for its potential use in the treatment of various diseases, such as cancer, hypertension, and diabetes.
Propiedades
Número CAS |
18895-06-2 |
|---|---|
Nombre del producto |
(2,3-d)-Furocycloheptatrienone |
Fórmula molecular |
C9H6O2 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
cyclohepta[c]furan-6-one |
InChI |
InChI=1S/C9H6O2/c10-9-3-1-7-5-11-6-8(7)2-4-9/h1-6H |
Clave InChI |
UDTGOPLYKGNTOA-UHFFFAOYSA-N |
SMILES |
C1=CC2=COC=C2C=CC1=O |
SMILES canónico |
C1=CC2=COC=C2C=CC1=O |
Otros números CAS |
18895-06-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)
